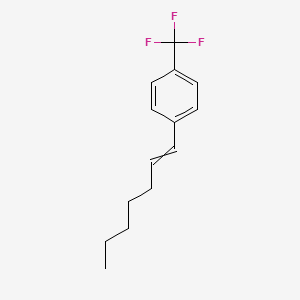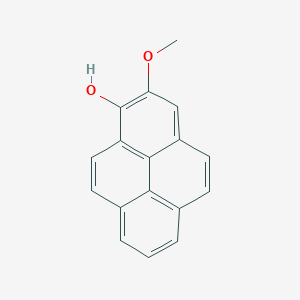
2-Methoxypyren-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypyren-1-OL is an organic compound with the molecular formula C17H12O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) attached to the pyrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyren-1-OL typically involves the methoxylation of pyrene derivatives. One common method is the reaction of pyrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of a hydrogen atom with a methoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxypyren-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group, forming pyren-1-ol.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyrenequinones and other oxygenated pyrene derivatives.
Reduction: Pyren-1-ol and other reduced forms.
Substitution: Various substituted pyrene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxypyren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxypyren-1-OL involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
2-Methoxyphenol: A simpler aromatic compound with a methoxy group attached to a phenol ring.
Pyren-1-ol: A hydroxylated derivative of pyrene without the methoxy group.
Comparison:
Uniqueness: 2-Methoxypyren-1-OL is unique due to its combination of the pyrene core and methoxy group, which imparts distinct chemical and physical properties.
Applications: While similar compounds like 2-Methoxyphenol are primarily used in perfumery and flavoring, this compound has broader applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
850639-67-7 |
|---|---|
Fórmula molecular |
C17H12O2 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
2-methoxypyren-1-ol |
InChI |
InChI=1S/C17H12O2/c1-19-14-9-12-6-5-10-3-2-4-11-7-8-13(17(14)18)16(12)15(10)11/h2-9,18H,1H3 |
Clave InChI |
FMBJYIRJQXQPEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


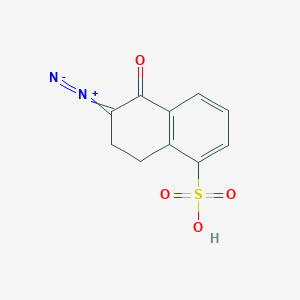
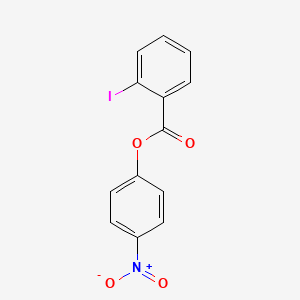
stannane](/img/structure/B14198600.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
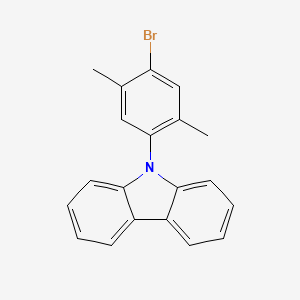
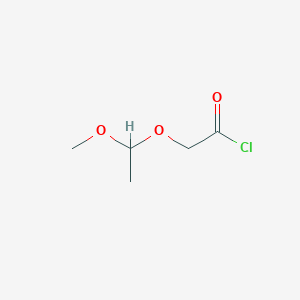
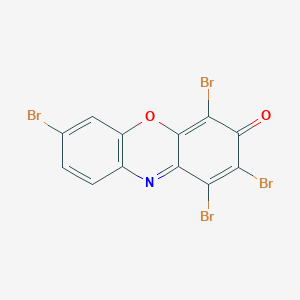


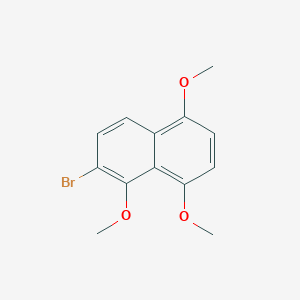
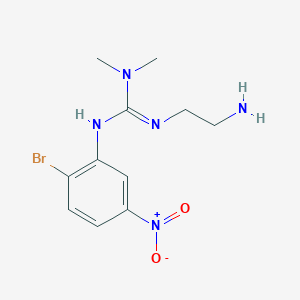
![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)
